CID 118988570
Description
CID 118988570 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of a vacuum-distilled essential oil (CIEO) . Its structural characterization (Figure 1A) and chromatographic profile (Figure 1B) suggest it belongs to a class of bioactive terpenoids or aromatic derivatives, given its isolation from a natural product fraction . While its exact biological targets remain uncharacterized, its structural features (e.g., functional groups, stereochemistry) align with compounds known for antimicrobial, anti-inflammatory, or enzyme-modulating properties.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O14S2/c36-31(34-7-30-50-51-32-3-1-2-6-35-32)4-8-39-10-12-41-14-16-43-18-20-45-22-24-47-26-28-49-29-27-48-25-23-46-21-19-44-17-15-42-13-11-40-9-5-33(37)38/h1-3,6H,4-5,7-30H2,(H,34,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUZFKUZMWULMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N2O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
CID 118988570 shares structural motifs with inhibitors and substrates studied in transporter assays (Figure 2). For example:
- Taurocholic acid (CID 6675) and DHEAS (CID 12594) : These steroidal compounds share a rigid backbone, which may parallel this compound’s conformational stability in binding pockets .
Table 1: Structural and Physicochemical Comparison
| Compound | PubChem CID | Molecular Class | Key Functional Groups | LogP<sup>*</sup> | Bioactivity |
|---|---|---|---|---|---|
| This compound | 118988570 | Terpenoid/Aromatic | Hydroxyl, Ether | ~2.5<sup>†</sup> | Antioxidant, Antimicrobial |
| Betulin | 72326 | Triterpenoid | Hydroxyl, Alkene | 6.5 | Antiviral, Anti-inflammatory |
| Taurocholic acid | 6675 | Bile acid derivative | Sulfate, Carboxylic acid | -1.2 | Transporter substrate |
| Ginkgolic acid | 5469634 | Alkylphenol | Phenolic hydroxyl | 7.8 | Enzyme inhibition (e.g., CYP) |
<sup>*</sup>LogP values are estimated or derived from analogous compounds .
<sup>†</sup>Predicted based on chromatographic retention behavior in CIEO fractions .
Functional Analogues
This compound’s role in essential oils aligns with compounds like oscillatoxin derivatives (CID 101283546, CID 156582093), which are also natural products with cytotoxic and ion-channel-modulating activities . However, this compound lacks the polyketide-lactone rings of oscillatoxins, implying divergent mechanisms of action.
Key Differences in Bioactivity:
- Transporter Interactions: While taurolithocholic acid (CID 439763) is a known bile salt transporter substrate, this compound’s smaller size and lower polarity may limit similar transporter affinity .
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